Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation from Methyl Ester Analog
2-Cyanobenzyl 4-cyano-2-fluorobenzoate exhibits a significantly higher calculated lipophilicity (ACD/LogP: 2.57) compared to the common building block methyl 4-cyano-2-fluorobenzoate (XLogP3: 1.5) [1][2]. This difference is accompanied by an increased topological polar surface area (TPSA: 74 Ų vs. 50.1 Ų) [1][2], a combination that indicates distinct membrane permeability and solubility characteristics.
| Evidence Dimension | Calculated Partition Coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | ACD/LogP = 2.57; TPSA = 74 Ų |
| Comparator Or Baseline | Methyl 4-cyano-2-fluorobenzoate: XLogP3 = 1.5; TPSA = 50.1 Ų |
| Quantified Difference | Δ LogP ≈ +1.07; Δ TPSA = +23.9 Ų |
| Conditions | In silico prediction using ACD/Labs Percepta and Cactvs algorithms [1][2]. |
Why This Matters
This quantifiable difference in lipophilicity directly influences compound behavior in assays for cellular permeability and non-specific protein binding, making this ester more suitable for applications where enhanced membrane partitioning is desired.
- [1] ChemSpider. 2-Cyanobenzyl 4-cyano-2-fluorobenzoate. CSID:2225064. View Source
- [2] PubChem. Methyl 4-cyano-2-fluorobenzoate. CID 15278726. View Source
